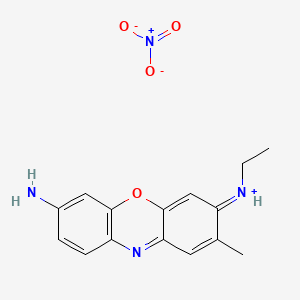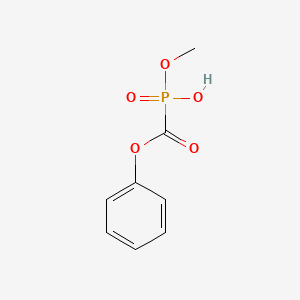
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P. This compound is known for its unique structure, which includes a phosphine oxide group, a phenyl ester, and a hydroxymethoxy group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenol and methanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under inert atmospheres.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl esters .
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Wirkmechanismus
The mechanism by which phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .
Vergleich Mit ähnlichen Verbindungen
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Phosphonic acid derivatives
Comparison: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
83877-29-6 |
|---|---|
Molekularformel |
C8H9O5P |
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
methoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C8H9O5P/c1-12-14(10,11)8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |
InChI-Schlüssel |
FRRVDROTDXCHDG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=O)OC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


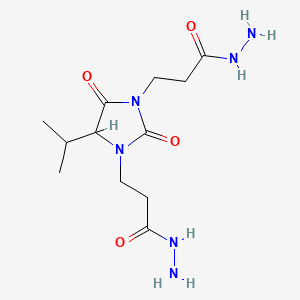

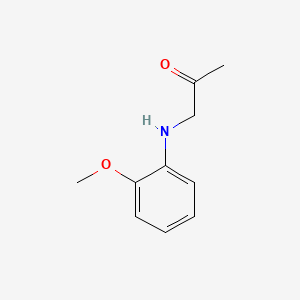
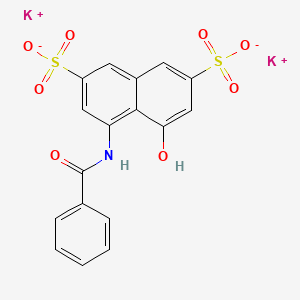
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
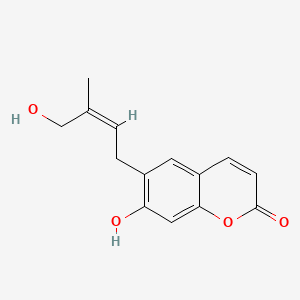

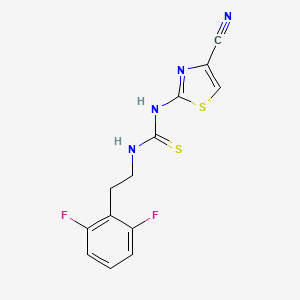
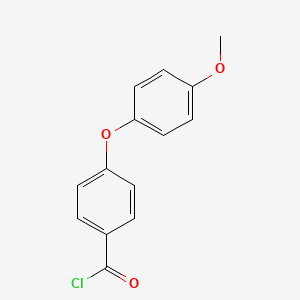
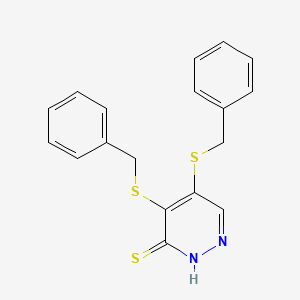
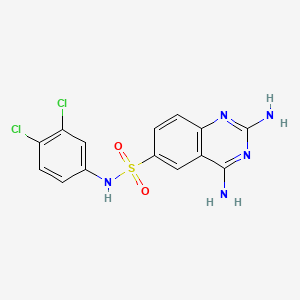
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

